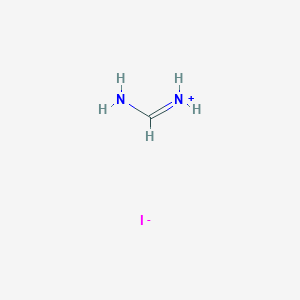
Formamidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamidinium iodide is an organic halide compound with the chemical formula HC(NH2)2I. It is a key precursor in the fabrication of perovskite solar cells, which are known for their high efficiency and low production costs. This compound is particularly valued for its ability to form stable perovskite structures, which are essential for the performance and longevity of solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formamidinium iodide can be synthesized through a reaction between formamidine acetate and hydroiodic acid. The reaction typically occurs in an aqueous solution, where formamidine acetate is dissolved in water and then hydroiodic acid is added dropwise. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for the addition of reagents and the monitoring of reaction parameters helps to optimize the production process and maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Formamidinium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formamidinium nitrate.
Reduction: It can be reduced to form formamidine.
Substitution: It can participate in substitution reactions where the iodide ion is replaced by other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halide exchange reactions typically involve the use of other halide salts like sodium chloride or potassium bromide.
Major Products
Oxidation: Formamidinium nitrate.
Reduction: Formamidine.
Substitution: Formamidinium chloride or formamidinium bromide.
Applications De Recherche Scientifique
Formamidinium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of perovskite materials for solar cells.
Biology: It is studied for its potential use in bioimaging and biosensing applications.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of high-efficiency perovskite solar cells, which are being developed for commercial use
Mécanisme D'action
Formamidinium iodide exerts its effects primarily through its ability to form stable perovskite structures. The formamidinium cation (HC(NH2)2+) interacts with lead iodide (PbI2) to form formamidinium lead iodide (FAPbI3), a perovskite material with excellent optoelectronic properties. This interaction involves the coordination of the formamidinium cation with the iodide ions, resulting in a highly stable crystal structure that is essential for the performance of perovskite solar cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylammonium iodide (CH3NH3I): Another precursor used in the synthesis of perovskite materials. It forms methylammonium lead iodide (MAPbI3), which has a wider band gap and lower thermal stability compared to formamidinium lead iodide.
Cesium iodide (CsI): Used in the synthesis of cesium lead iodide (CsPbI3), which has excellent thermal stability but a wider band gap compared to formamidinium lead iodide
Uniqueness
Formamidinium iodide is unique due to its ability to form perovskite structures with a narrower band gap and higher thermal stability compared to other similar compounds. This makes it particularly suitable for use in high-efficiency perovskite solar cells, where these properties are critical for performance and longevity .
Propriétés
Formule moléculaire |
CH5IN2 |
|---|---|
Poids moléculaire |
171.969 g/mol |
Nom IUPAC |
aminomethylideneazanium;iodide |
InChI |
InChI=1S/CH4N2.HI/c2-1-3;/h1H,(H3,2,3);1H |
Clé InChI |
QHJPGANWSLEMTI-UHFFFAOYSA-N |
SMILES canonique |
C(=[NH2+])N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


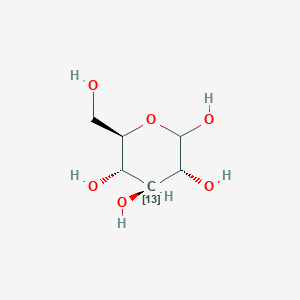
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
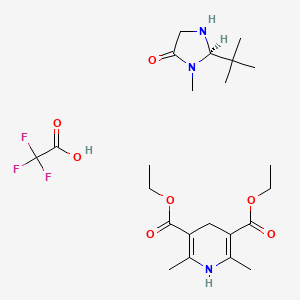





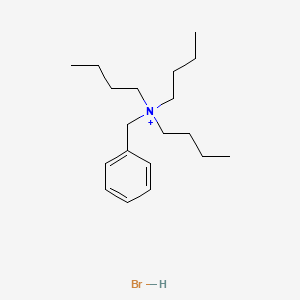
![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)

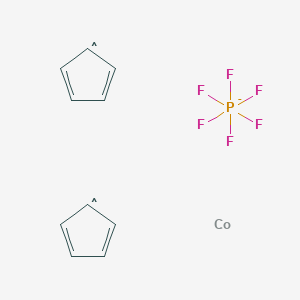

![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)
